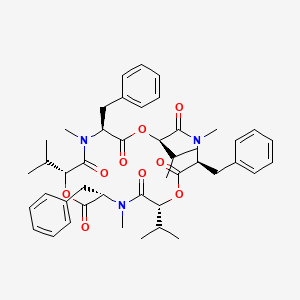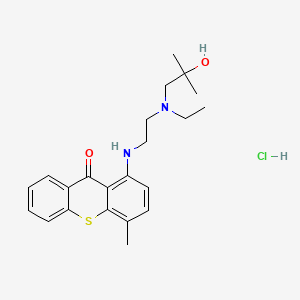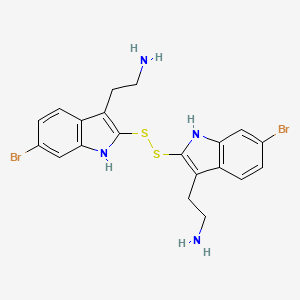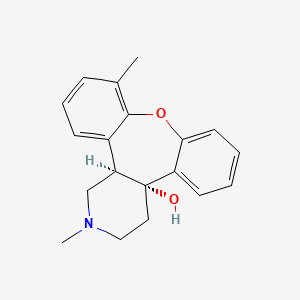
Beloxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beloxepin, also known as ADL-6906; ORG-4428, is an oral dual selective serotonin and norepinephrine uptake inhibitor.
Applications De Recherche Scientifique
Neural Plasticity and Visual Function
Research has shown that certain antidepressants like fluoxetine, which are similar in function to Beloxepin, can restore neuronal plasticity in the adult visual system. Chronic administration of these drugs reinstates ocular dominance plasticity and promotes the recovery of visual functions in adult animals. This effect is facilitated by reduced intracortical inhibition and increased expression of brain-derived neurotrophic factor in the visual cortex, suggesting potential clinical applications in treating visual impairments like amblyopia and uncovering new mechanisms for the therapeutic effects of antidepressants (Vetencourt et al., 2008).
Cancer Clinical Trials Inclusivity
In the realm of clinical research, especially in cancer clinical trials, it's crucial to include diverse populations to ensure the applicability and validity of research findings. Historically excluded groups need representation in clinical trials unless there are compelling scientific and ethical reasons for exclusion. For instance, individuals with HIV infection should not be arbitrarily excluded from participation in clinical cancer treatment trials. This inclusivity is vital for fairness and justice in medical research and ensures that the research data are valid for a broader population, reflecting a comprehensive approach to therapeutic development (Persad et al., 2008).
Neuropharmacology and ADHD
Beloxepin's structural relatives, like Atomoxetine, are primarily used in treating attention-deficit/hyperactivity disorder (ADHD) and are known to alter neurotransmitter levels in various brain regions. These drugs significantly increase extracellular levels of norepinephrine and dopamine in the prefrontal cortex, which is implicated in attention and memory, potentially underlying their therapeutic effects. Unlike psychostimulants used in ADHD therapy, they do not increase dopamine levels in the striatum or nucleus accumbens, indicating no motoric or drug abuse liabilities. This specificity makes them valuable for studying neurotransmission in relation to cognitive and attention disorders (Bymaster et al., 2002).
Pharmacokinetics and Pharmacogenomics
Understanding the pharmacokinetics and pharmacogenomics of drugs like Beloxepin is crucial for effective treatment. Atomoxetine, for instance, has complex metabolism and disposition primarily governed by the cytochrome P450 (CYP) 2D6 enzyme. Genetic polymorphisms in this enzyme can lead to substantial variability in drug exposure, affecting the drug's effectiveness and safety. Pharmacogenomic insights can guide dosage adjustments and optimize treatment efficacy for individual patients based on their genetic makeup (Yu et al., 2016).
Propriétés
Numéro CAS |
135928-30-2 |
|---|---|
Nom du produit |
Beloxepin |
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |
InChI |
InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1 |
Clé InChI |
RPMDQAYGQBREBS-VQIMIIECSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C |
SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
SMILES canonique |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Apparence |
Solid powder |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((3-(hydroxymethyl)phenyl)thio)acetate](/img/structure/B1667840.png)
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)
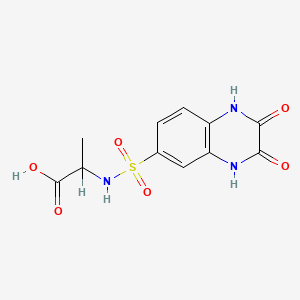
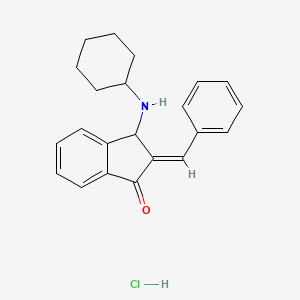
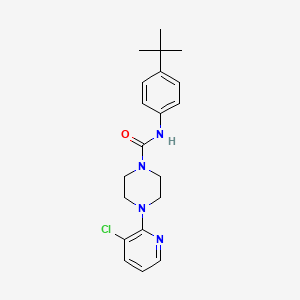
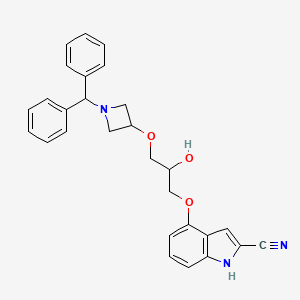
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
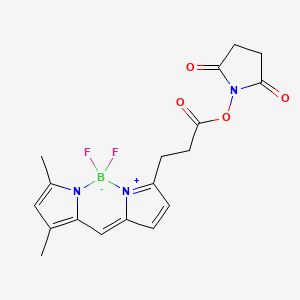
![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)
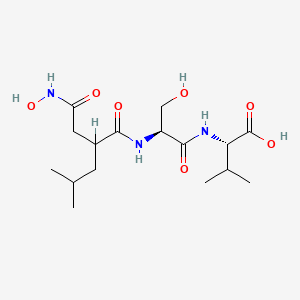
![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)
